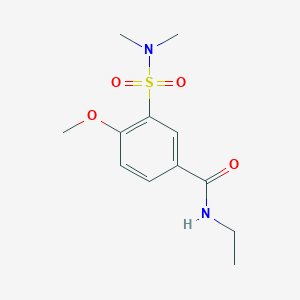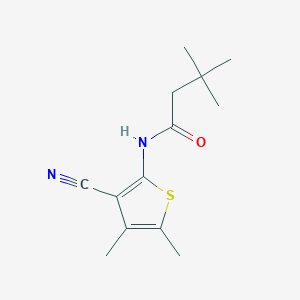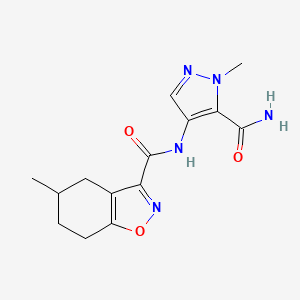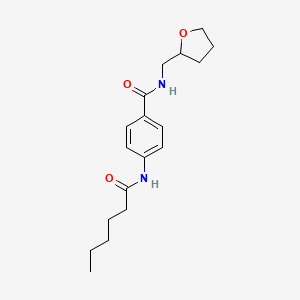
N~5~-(1,3-BENZODIOXOL-5-YLMETHYL)-4-BROMO-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Overview
Description
N~5~-(1,3-BENZODIOXOL-5-YLMETHYL)-4-BROMO-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic compound that has garnered attention in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(1,3-BENZODIOXOL-5-YLMETHYL)-4-BROMO-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, including the formation of the benzodioxole moiety, bromination, and the construction of the pyrazole ring. Common reagents used in these reactions include palladium catalysts, sodium hydroxide, and various organic solvents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N~5~-(1,3-BENZODIOXOL-5-YLMETHYL)-4-BROMO-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromo substituent allows for nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the bromine atom
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, sodium hydroxide for deprotonation, and organic solvents like toluene and dimethylformamide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
N~5~-(1,3-BENZODIOXOL-5-YLMETHYL)-4-BROMO-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N5-(1,3-BENZODIOXOL-5-YLMETHYL)-4-BROMO-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in cell proliferation and apoptosis. The benzodioxole moiety and pyrazole ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxole-containing molecules and pyrazole derivatives, such as:
- 1-(1,3-BENZODIOXOL-5-YL)-3-(4-CHLORO-3-NITROANILINO)-1-PROPANONE
- N-benzylpiperidine-N-(1,3-benzodioxol-5-yl)amine .
Uniqueness
N~5~-(1,3-BENZODIOXOL-5-YLMETHYL)-4-BROMO-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its bromo substituent and pyrazole ring make it particularly versatile for various chemical transformations and potential therapeutic applications .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-bromo-2-ethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O3/c1-2-18-13(10(15)7-17-18)14(19)16-6-9-3-4-11-12(5-9)21-8-20-11/h3-5,7H,2,6,8H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKPFFUFYPEMRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxyethyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4740104.png)
![3-(2H-1,3-BENZODIOXOL-5-YL)-N-[(2-METHYLPHENYL)METHYL]PROPANAMIDE](/img/structure/B4740105.png)
![N~2~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methyl-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate](/img/structure/B4740111.png)

![3-{[(3,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(3-pyridinylmethyl)benzamide](/img/structure/B4740123.png)


![5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4740164.png)


![9-ethoxy-4,4-dimethyl-14-thia-5-azahexacyclo[14.7.1.02,15.03,12.06,11.020,24]tetracosa-1(23),2(15),3(12),6(11),7,9,16,18,20(24),21-decaene-13-thione](/img/structure/B4740188.png)
![N-(4-ethylphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4740189.png)

![3-(3,4-dichlorophenyl)-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B4740205.png)
